4-((5-Bromo-4-hydrazinylpyridin-3-yl)sulfonyl)morpholine
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Overview
Description
4-((5-Bromo-4-hydrazinylpyridin-3-yl)sulfonyl)morpholine is a chemical compound with the molecular formula C9H13BrN4O3S and a molecular weight of 337.19 g/mol . This compound is characterized by the presence of a bromine atom, a hydrazinyl group, a pyridine ring, a sulfonyl group, and a morpholine ring. It is primarily used in research and development settings.
Preparation Methods
The synthesis of 4-((5-Bromo-4-hydrazinylpyridin-3-yl)sulfonyl)morpholine involves several steps. One common method includes the reaction of 5-bromo-4-chloropyridine-3-sulfonyl chloride with morpholine in the presence of a base to form the intermediate compound. This intermediate is then reacted with hydrazine hydrate to yield the final product . The reaction conditions typically involve moderate temperatures and the use of solvents such as dichloromethane or ethanol.
Chemical Reactions Analysis
4-((5-Bromo-4-hydrazinylpyridin-3-yl)sulfonyl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-((5-Bromo-4-hydrazinylpyridin-3-yl)sulfonyl)morpholine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-((5-Bromo-4-hydrazinylpyridin-3-yl)sulfonyl)morpholine involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. The sulfonyl group can also interact with various biological molecules, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
4-((5-Bromo-4-hydrazinylpyridin-3-yl)sulfonyl)morpholine can be compared with other similar compounds, such as:
4-((5-Chloro-4-hydrazinylpyridin-3-yl)sulfonyl)morpholine: This compound has a chlorine atom instead of a bromine atom, which can affect its reactivity and biological activity.
4-((5-Methyl-4-hydrazinylpyridin-3-yl)sulfonyl)morpholine: The presence of a methyl group can influence the compound’s solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C9H13BrN4O3S |
---|---|
Molecular Weight |
337.20 g/mol |
IUPAC Name |
(3-bromo-5-morpholin-4-ylsulfonylpyridin-4-yl)hydrazine |
InChI |
InChI=1S/C9H13BrN4O3S/c10-7-5-12-6-8(9(7)13-11)18(15,16)14-1-3-17-4-2-14/h5-6H,1-4,11H2,(H,12,13) |
InChI Key |
ITXHVWHLFHTZKU-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CN=CC(=C2NN)Br |
Origin of Product |
United States |
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